molecular formula C23H24N2O4S B1671555 Eprosartan CAS No. 133040-01-4

Eprosartan

カタログ番号 B1671555
CAS番号: 133040-01-4
分子量: 424.5 g/mol
InChIキー: OROAFUQRIXKEMV-LDADJPATSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eprosartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure (hypertension) in adults . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, Eprosartan relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .


Synthesis Analysis

The synthesis of Eprosartan involves treating 2-n-butyl-4-formylimidazole with an N-protecting group selected from a group consisting of C1-C4 alkyl ester derivatives of methacrylic acid, crotonic acid, or acrylic acid in the presence of a base . This process yields an N-protected compound, which is then reacted with 2-(2-thienyl methyl) propanedioic acid monoethyl ester to get another compound . This compound is then reacted with methyl-4-(bromomethyl) benzoate to get a final compound . The ester groups are hydrolyzed and the N-protecting group is removed using caustic soda solution to yield Eprosartan .


Molecular Structure Analysis

Eprosartan has a molecular formula of C23H24N2O4S and an average mass of 424.513 Da . It is a highly selective angiotensin II type 1 (AT1) receptor antagonist, with 1000-fold higher affinity for AT1 than AT2 receptors .


Chemical Reactions Analysis

Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in many tissues, such as vascular smooth muscle and the adrenal gland . Its action is therefore independent of the pathways for angiotensin II synthesis .

科学的研究の応用

1. Cardiomyopathy and Renal Failure Treatment

  • Methods of Application : SP rats were fed a high fat (24.5% in food) and high salt (1% in water) diet (SFD). Eprosartan (60 mg/kg/day) or vehicle (saline control) was administered by intraperitoneally-implanted minipumps to these SP on the SFD for 12 weeks .
  • Results : Eprosartan decreased the severely elevated arterial pressure (−12%; P <0.05) produced by SFD but did not affect heart rate. Eprosartan-treated SP-SFD rats maintained normal weight, and exhibited zero mortality at week 12 and beyond. Eprosartan prevented the increased urinary protein excretion (P <0.05) that was observed in vehicle-treated SP-SFD rats .

2. Hypertension Treatment

  • Application Summary : Eprosartan is used as a monotherapy for the treatment of essential hypertension, especially for isolated systolic hypertension .
  • Methods of Application : A meta-analysis of randomized controlled trials was performed to estimate the efficacy and the tolerability of eprosartan compared with other agents as monotherapy .
  • Results : Eprosartan had a greater systolic blood pressure (SBP) reduction than placebo [weighted mean difference (WMD): 6.55, 95% confidence interval (CI) 4.86–8.25] and losartan (WMD: 2.24, 95% CI 0.08–4.40) and a greater diastolic blood pressure (DBP) reduction than placebo (WMD 3.95, 95% CI 2.77–5.13) .

3. Treatment of Essential Hypertension

  • Application Summary : Eprosartan is used as a monotherapy for the treatment of essential hypertension . It has been found to be equivalent to many first-line antihypertensive agents .
  • Methods of Application : A meta-analysis of randomized controlled trials was performed to estimate the efficacy and tolerability of eprosartan compared with other agents as monotherapy .
  • Results : Eprosartan had a greater systolic blood pressure (SBP) reduction than placebo and losartan . The therapeutic response rate of blood pressure favored eprosartan compared with enalapril .

4. Improvement of Cognitive Function

  • Application Summary : Eprosartan has been associated with a modest improvement in cognitive function in a large observational study in patients aged 50 years or older with newly diagnosed hypertension .
  • Methods of Application : This was an observational study where additional antihypertensive therapy, such as hydrochlorothiazide (HCTZ), was permitted .
  • Results : Eprosartan reduced blood pressure and was associated with a modest improvement in cognitive function .

5. Reduction of Cardiac Hypertrophy and Mortality

  • Application Summary : Eprosartan has been found to reduce cardiac hypertrophy and mortality in stroke-prone spontaneously hypertensive rats fed a high-salt, high-fat diet .
  • Methods of Application : This was an experimental study where stroke-prone spontaneously hypertensive rats were fed a high-salt, high-fat diet .
  • Results : The administration of Eprosartan resulted in reductions in cardiac hypertrophy and mortality among these rats .

6. Improvement of Endothelial Function

  • Application Summary : Eprosartan has been found to have favorable effects on biomarkers of endothelial function, oxidative stress, platelet activation and haemostatic variables in patients with hypertension .
  • Methods of Application : This was an observational study where the effects of Eprosartan on various biomarkers were observed .
  • Results : The administration of Eprosartan resulted in favorable effects on biomarkers of endothelial function, oxidative stress, platelet activation and haemostatic variables .

Safety And Hazards

Eprosartan is generally well-tolerated, but it can cause side effects such as dizziness, lightheadedness, and blurred vision . Serious side effects include fainting, decreased sexual ability, and muscle pain . Eprosartan should not be used during pregnancy as it can cause injury or death to the unborn baby .

将来の方向性

Eprosartan controls high blood pressure but does not cure it . It may take 2 to 3 weeks for you to notice the full benefit of Eprosartan . You may need to use blood pressure medicine for the rest of your life . Treatment may also include diet, exercise, lowering cholesterol, not smoking, and controlling diabetes .

特性

IUPAC Name

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROAFUQRIXKEMV-LDADJPATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022989
Record name Eprosartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eprosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble (mesylate form), 8.66e-03 g/L
Record name Eprosartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00876
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eprosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Eprosartan does not exhibit any partial agonist activity at the AT1 receptor. Its affinity for the AT1 receptor is 1,000 times greater than for the AT2 receptor. In vitro binding studies indicate that eprosartan is a reversible, competitive inhibitor of the AT1 receptor. Eprosartan has also been shown to bind to AT1 receptors both presynaptically and synaptically. Its action on presynaptic AT1 receptors results in the inhibition of sympathetically stimulated noradrenaline release. Unlike ACE inhibitors, eprosartan and other ARBs do not interfere with response to bradykinins and substance P, which allows for the absence of adverse effects that are present in ACE inhibitors (eg. dry cough)., Angiotensin II (AII) receptor blockers offer an alternative means of blocking the renin-angiotensin-aldosterone system (RAAS) to angiotensin converting enzyme (ACE) inhibitors. Being highly selective for the AII receptor subtype AT(1), AII receptor blockers may avoid side-effects associated with ACE inhibitor treatment, such as cough. Eprosartan is a non-biphenyl, non-tetrazole competitive blocker that is chemically distinct from other AII receptor blockers, which may account for differences in its pharmacological properties. It induces dual blockade of AT(1) receptors both presynaptically and postsynaptically, reducing sympathetic nerve activity to a significantly greater degree than other AT(1) receptor blockers. ..., Angiotensin II (formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (kininase II)), a potent vasoconstrictor, is the principal pressor agent of the renin-angiotensin system. Angiotensin II also stimulates aldosterone synthesis and secretion by the adrenal cortex, cardiac contraction, renal resorption of sodium, activity of the sympathetic nervous system, and smooth muscle cell growth. Eprosartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues (e.g., vascular smooth muscle, adrenal gland). There is also an AT2 receptor found in many tissues but it is not known to be associated with cardiovascular homeostasis. Eprosartan does not exhibit any partial agonist activity at the AT1 receptor. Its affinity for the AT1 receptor is 1,000 times greater than for the AT2 receptor. In vitro binding studies indicate that eprosartan is a reversible, competitive inhibitor of the AT1 receptor. Blockade of the AT1 receptor removes the negative feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and circulating angiotensin II do not overcome the effect of eprosartan on blood pressure. Teveten does not inhibit kininase II, the enzyme that converts angiotensin I to angiotensin II and degrades bradykinin; whether this has clinical relevance is not known. It does not bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation., Selective blockade of the angiotensin II AT1 receptor represents a novel mechanism for interrupting the renin-angiotensin system without altering the potential benefits of AT2 receptor stimulation. This selective inhibition produces none of the disadvantages associated with reduced bradykinin metabolism and angiotensin II generated by non-angiotensin-converting enzyme pathways. Eprosartan is a potent (1.4 nmol/L) AT1 receptor antagonist that competitively blocks angiotensin II-induced vascular contraction. In various animal models of disease, including hypertension and stroke, eprosartan is effective in reducing disease progression. Eprosartan also has sympathoinhibitory activity, as demonstrated by an inhibition of the pressor responses induced by activation of sympathetic outflow through spinal cord stimulation in pithed rats. In contrast, some of the other angiotensin II receptor antagonists, such as losartan, at equivalent angiotensin II blocking doses, have no effect on sympathetic nervous system activity. Because eprosartan can inhibit both the direct effects of angiotensin II as well as the indirect effects that are mediated by enhanced sympathetic neurotransmission, this may represent an important advance in the treatment of elevated systolic blood pressure., Although these agents /angiotensin II receptor antagonists/ are similar to ACE inhibitors in that they decrease the effects of angiotensin II, rather than decreasing the formation of angiotensin II, drugs antagonize angiotensin II at the type I angiotensin receptor. This allows the drugs to inhibit the vasoconstrictive and aldosterone promoting effects of angiotensin II without interfering with bradykinin degradation, significantly reducing the adverse effects of cough and angioedema seen with ACE inhibitor therapy. ... /Angiotensin II receptor antagonists/
Record name Eprosartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00876
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EPROSARTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Eprosartan

Color/Form

Crystals from methanol

CAS RN

133040-01-4
Record name Eprosartan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133040-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprosartan [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133040014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprosartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00876
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eprosartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPROSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KH13Z0S0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPROSARTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eprosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

248-250 °C (mesylate form), 260-261 °C, 248 - 250 °C (mesylate form)
Record name Eprosartan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00876
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EPROSARTAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7521
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eprosartan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eprosartan
Reactant of Route 2
Eprosartan
Reactant of Route 3
Eprosartan
Reactant of Route 4
Eprosartan
Reactant of Route 5
Eprosartan
Reactant of Route 6
Eprosartan

Citations

For This Compound
10,200
Citations
KJ McClellan, JA Balfour - Drugs, 1998 - search.ebscohost.com
Abstract▴ Eprosartan is a nonpeptide angiotensin II receptor antagonist which has a high … , eprosartan significantly reduced blood pressure compared with placebo.▴ Eprosartan was at …
Number of citations: 104 search.ebscohost.com
GL Plosker - Drugs, 2009 - Springer
… Eprosartan was generally well tolerated in clinical trials and had a lower incidence of persistent dry cough than enalapril. Eprosartan has a … The use of eprosartan or other ARBs in …
Number of citations: 26 link.springer.com
M Weber - … : The Journal of Human Pharmacology and Drug …, 1999 - Wiley Online Library
Eprosartan is a new, structurally distinct, nonbiphenyl, nontetrazole, nonpeptide, orally active angiotensin II receptor antagonist that is highly selective for the AT 1 receptor. In placebo‐…
L Ruilope, B Jager - Expert opinion on pharmacotherapy, 2003 - Taylor & Francis
… Within the class of AII blockers, eprosartan differs from other … Eprosartan acts at vascular AT 1 receptors (postsynaptically) … In clinical trials, eprosartan has been demonstrated to be at …
Number of citations: 32 www.tandfonline.com
GW Robins, LJ Scott - Drugs, 2005 - Springer
… Eprosartan has a low potential for serious adverse events and has not been … , eprosartan does not have a tendency to cause persistent nonproductive cough. Accordingly, eprosartan …
Number of citations: 41 link.springer.com
J Schrader, S Lüders, A Kulschewski, F Hammersen… - Stroke, 2005 - Am Heart Assoc
… mm Hg with eprosartan and nitrendipine therapy to … eprosartan regimen and 77.7% with the nitrendipine regimen. During follow-up, in total, 461 primary events occurred: 206 eprosartan …
Number of citations: 261 www.ahajournals.org
…, Eprosartan Multinational Study Group - Journal of …, 1999 - journals.lww.com
… doses of eprosartan at 400–800 mg once a day, eprosartan at … Results By the end of the study, eprosartan had significantly … versus placebo for both eprosartan regimens). Similarly, both …
Number of citations: 63 journals.lww.com
GL Plosker, RH Foster - Drugs, 2000 - Springer
… eprosartan is a well tolerated and effective antihypertensive agent that is administered once or twice daily without regard to meals. Eprosartan … as enalapril, eprosartan does not have a …
Number of citations: 44 link.springer.com
RL Grange, J Ziogas, AJ North, JA Angus… - Bioorganic & medicinal …, 2008 - Elsevier
… antihypertensives milfasartan and eprosartan were prepared and … eprosartan (not shown). The calculated pK B values were 8.3 for selenoeprosartan compared with 8.8 for eprosartan…
Number of citations: 71 www.sciencedirect.com
R SEGA - Blood pressure, 1999 - Taylor & Francis
… eprosartan 400 mg total daily dose, given bid, or oral enalapril 10 mg total daily dose, given od The dose of eprosartan … on maximum doses of eprosartan or enalapril at week 6, HCTZ …
Number of citations: 63 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。